3-Acetoxy-4-cadinen-8-one

Vue d'ensemble

Description

"3-Acetoxy-4-cadinen-8-one" likely belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Such compounds are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The acetoxy and cadinen groups suggest it might be related to terpenoids, a large class of naturally occurring organic compounds derived from five-carbon isoprene units.

Synthesis Analysis

The synthesis of complex molecules like "3-Acetoxy-4-cadinen-8-one" involves multiple steps, including the formation of key functional groups and the establishment of the desired stereochemistry. Techniques such as Cadiot-Chodkiewicz coupling and Sonogashira cross-coupling are common for constructing carbon-carbon bonds in such molecules (Kanikarapu et al., 2017). These methods are critical for assembling complex frameworks with high precision.

Molecular Structure Analysis

The molecular structure of compounds like "3-Acetoxy-4-cadinen-8-one" is characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) and X-ray crystallography. These techniques provide detailed information on the arrangement of atoms within the molecule and the stereochemistry of its functional groups (B. K. Kırca et al., 2018).

Chemical Reactions and Properties

"3-Acetoxy-4-cadinen-8-one" and related compounds undergo various chemical reactions, including decarboxylative acetoxylation, which is a method for introducing acetoxy groups into organic molecules. This reaction is significant for modifying the chemical properties of the compound, making it suitable for further chemical transformations (Senaweera et al., 2019).

Applications De Recherche Scientifique

Role in Plant Defense Mechanisms

3-Acetoxy-4-cadinen-8-one is a derivative of cadinene, a sesquiterpene, which has been studied for its role in plant defense mechanisms. For example, 8-Hydroxy-(+)-δ-cadinene, a related compound, has been identified as a precursor to hemigossypol in cotton plants (Gossypium hirsutum). This conversion occurs in response to infection by Xanthomonas campestris pv. malvacearum, indicating its significance in the plant's phytoalexin biosynthesis pathway to combat bacterial infections (Wang, Davila-Huerta, & Essenberg, 2003).

Anticancer Properties

Research has demonstrated the potential anticancer properties of cadinene derivatives. For instance, δ-Cadinene has shown inhibitory effects on human ovary cancer (OVCAR-3) cells. This sesquiterpene induced dose-dependent growth inhibitory effects, apoptosis, and cell cycle arrest in cancer cells, which suggests a potential avenue for cancer treatment research (Hui, Zhao, & Zhao, 2015).

Antifungal Activity

Cadinene sesquiterpenes, extracted from Eupatorium adenophorum, have been evaluated for antifungal properties. This research underscores their potential as a natural source of antifungal agents, possibly leading to the development of new fungicides (Kundu et al., 2013).

Safety and Hazards

Propriétés

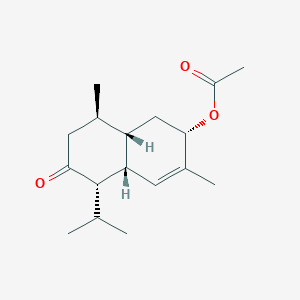

IUPAC Name |

[(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3/t10-,13+,14+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLBGEPDNAWIIP-NKJUWPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4-cadinen-8-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.